molecular formula C10H13NO3 B3095586 Methyl (3-methoxyphenyl)glycinate CAS No. 126689-77-8

Methyl (3-methoxyphenyl)glycinate

Cat. No.: B3095586
CAS No.: 126689-77-8
M. Wt: 195.21 g/mol
InChI Key: KCMZCXBDVCGYMS-UHFFFAOYSA-N
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Description

Methyl (3-methoxyphenyl)glycinate is a protected glycine derivative valued in organic and medicinal chemistry research as a versatile synthetic building block. Its structure incorporates a glycine methyl ester moiety linked to a 3-methoxybenzyl group, making it a useful precursor for the synthesis of more complex molecules. Researchers utilize this compound in the development of peptidomimetics and as a ligand intermediate in metal-catalyzed reactions . Glycine esters are known to participate in 1,3-dipolar cycloadditions to form pyrrolidine rings, which are key structures in various bioactive compounds . Furthermore, the 3-methoxyphenyl substitution is a common pharmacophore in drug discovery. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-methoxyanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-9-5-3-4-8(6-9)11-7-10(12)14-2/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMZCXBDVCGYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methoxyphenyl Glycinate Esters and Analogues

The synthesis of N-aryl glycinate (B8599266) esters, such as methyl (3-methoxyphenyl)glycinate, is a focal point of research due to their prevalence as structural motifs in pharmaceuticals and agrochemicals. Methodologies for their preparation range from classical N-alkylation reactions to modern catalytic cross-coupling and asymmetric transformations.

Reactivity and Mechanistic Investigations of Methoxyphenyl Glycinate Derivatives

Fundamental Organic Transformations

The structural features of methyl (3-methoxyphenyl)glycinate allow it to undergo a variety of classical organic reactions, providing pathways for the synthesis of more complex molecules.

Oxidation Pathways and Resulting Products

The oxidation of N-aryl glycine (B1666218) esters, such as this compound, can proceed via several pathways, primarily targeting the α-carbon and the nitrogen atom. The specific outcome of the oxidation is highly dependent on the oxidant employed and the reaction conditions. One common transformation involves the oxidation of the α-carbon to yield an imine or a ketone. For instance, the oxidation of N-aryl glycine and N-aryl alanine (B10760859) tert-butyl esters has been reported, suggesting a similar reactivity for the methyl ester derivative. researchgate.net In some cases, oxidation can be a prelude to further reactions. For example, the oxidation of the N-terminus of N-aryl peptides can generate aldehyde or ketone functionalities, which can then be used for bioconjugation. wikipedia.org This suggests that under specific oxidative conditions, this compound could be converted to the corresponding α-keto ester.

Another potential oxidation site is the secondary amine, which could be oxidized to a nitroxide radical or other nitrogen-based functional groups. The presence of the electron-donating methoxy (B1213986) group on the aromatic ring can influence the susceptibility of the arylamine moiety to oxidation. Kinetic studies on the oxidation of related aromatic compounds, such as 2-amino-5-aryl-1,3,4-oxadiazoles by sodium periodate, indicate a first-order dependence on both the oxidant and the substrate, highlighting the direct interaction between the oxidant and the substrate in the rate-determining step. researchgate.net

Oxidant Potential Product(s) of this compound Oxidation Reaction Type
Mild Oxidants (e.g., MnO₂)Methyl 2-((3-methoxyphenyl)imino)acetateOxidation of secondary amine to imine
Stronger Oxidants (e.g., KMnO₄)Methyl 2-(3-methoxyphenylamino)-2-oxoacetateOxidation of α-carbon to ketone
Peroxides (e.g., H₂O₂)(3-Methoxyphenyl)nitrosobenzene derivativesN-Oxidation

Reduction Processes

The ester functionality of this compound is susceptible to reduction, typically affording the corresponding amino alcohol. A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and selectivity. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. stackexchange.com The reduction of N-protected amino acids and their esters to the corresponding amino alcohols is a well-established transformation. core.ac.ukjocpr.com

Alternative and often milder methods involve the use of sodium borohydride (B1222165) (NaBH₄), sometimes in conjunction with an activating agent. For instance, the reduction of α-amino acids can be achieved using a NaBH₄/I₂ system. stackexchange.com Another effective method involves the activation of the carboxylic acid (or in this case, the ester) with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with NaBH₄, which provides a convenient one-pot synthesis of 1,2-amino alcohols with retention of optical purity. researchgate.net These methods are generally applicable to a wide range of amino acid derivatives, including N-aryl glycine esters.

Reducing Agent/System Product of this compound Reduction Key Features
Lithium Aluminum Hydride (LiAlH₄)2-((3-Methoxyphenyl)amino)ethanolPowerful, non-selective reducing agent.
Sodium Borohydride/Iodine (NaBH₄/I₂)2-((3-Methoxyphenyl)amino)ethanolMilder alternative to LiAlH₄.
1,1'-Carbonyldiimidazole (CDI) / NaBH₄2-((3-Methoxyphenyl)amino)ethanolOne-pot procedure, preserves stereochemistry.

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions at several positions. The α-carbon, being adjacent to the carbonyl group, can be deprotonated to form an enolate, which is a potent nucleophile. libretexts.orgyoutube.comlibretexts.org This enolate can then react with various electrophiles in an α-substitution reaction, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position. uci.edu The feasibility of this reaction depends on the strength of the base used to generate the enolate and the nature of the electrophile.

The aromatic ring can also undergo nucleophilic aromatic substitution (SNAr), although this is generally less facile than electrophilic aromatic substitution. For SNAr to occur, the ring typically needs to be activated by strong electron-withdrawing groups, and a good leaving group must be present. The methoxy group is an electron-donating group, which disfavors SNAr. However, under specific conditions, such as the presence of a powerful nucleophile or a transition-metal catalyst, substitution on the aromatic ring might be achievable.

Radical-Mediated Reaction Mechanisms

In recent years, radical-mediated reactions have emerged as powerful tools in organic synthesis. This compound and its derivatives have been shown to be suitable substrates for such transformations, particularly those involving the generation of a glycinate (B8599266) radical.

Evidence for Glycinate Radical Formation

The formation of a radical at the α-position of glycine and its derivatives is a key step in many modern synthetic methodologies. nih.gov Radiation chemical studies have provided direct evidence for the formation of radicals from glycine. The reaction of hydroxyl radicals (•OH) with glycine anions leads to the formation of both aminomethyl radicals (•CH₂NH₂) and α-amino acid radicals (H₂N–•CH–CO₂⁻), which have been detected using time-resolved EPR experiments. acs.orgrsc.org The decarboxylation of glycine can also proceed through a free radical mechanism. acs.org

In the context of synthetic chemistry, the generation of a glycinate radical from an N-aryl glycine ester can be achieved through various methods, including photoredox catalysis. rsc.orgnih.gov These methods often involve the single-electron oxidation of the N-aryl glycine derivative, leading to the formation of a radical cation that can then deprotonate to give the α-centered glycinate radical. The stability of this radical is influenced by the substituents on the nitrogen and the ester group. The presence of the N-aryl group can play a significant role in stabilizing the radical intermediate.

Cross-Dehydrogenative Coupling (CDC) Reactions at the α-Carbon

Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy for the formation of C-C and C-heteroatom bonds by directly coupling two C-H bonds. nih.gov N-Aryl glycine esters, including this compound, are excellent substrates for CDC reactions at the α-carbon. These reactions typically proceed via the formation of an electrophilic iminium ion intermediate or a glycinate radical, which then reacts with a nucleophilic partner.

A notable example is the photoredox-mediated CDC of N-aryl glycines with various nucleophiles. For instance, the coupling of N-aryl glycines with indoles has been achieved using a heterogeneous organocatalyst under visible light irradiation. acs.org This reaction proceeds through the selective oxidation of the N-aryl glycine at the α-position to form an electrophilic imine, which then undergoes a Friedel-Crafts-type reaction with the indole. acs.org Copper-catalyzed CDC reactions have also been developed for the functionalization of N-aryl glycine esters. nih.gov These reactions demonstrate the utility of this compound as a building block for the synthesis of complex non-proteinogenic α-amino acids.

Coupling Partner Catalyst/Conditions Product Type
IndolesHeterogeneous organocatalyst, visible lightIndole-decorated glycine derivatives acs.org
Acylated AminesCopper catalyst, oxygen atmosphereα,β-Diamino acid derivatives nih.gov
Silyl Enol EthersPhotoredox catalyst (e.g., 5-amino fluorescein), InBr₃, visible lightβ-Amino ketone derivatives nih.gov

Asymmetric C(sp³)-H Cyanoalkylation Mechanisms

The functionalization of C(sp³)-H bonds in glycine derivatives is a powerful tool for synthesizing unnatural α-amino acids. A significant advancement in this area is the copper-catalyzed asymmetric cyanoalkylation, which allows for the stereoselective introduction of cyanoalkyl groups. While specific studies focusing exclusively on this compound are not extensively detailed, a general mechanism has been proposed for this class of glycine derivatives, which is understood to be applicable. Current time information in Bangalore, IN.

The reaction typically involves a glycine derivative, a cycloalkanone oxime ester (as the source of the cyanoalkyl radical), a copper catalyst, and a chiral phosphine (B1218219) ligand. The mechanism is believed to proceed through a Cu(I)/Cu(II)/Cu(III) catalytic cycle. Current time information in Bangalore, IN.

Proposed Mechanistic Pathway:

Coordination and Complex Formation: The glycine derivative, in this case, this compound, coordinates with the chiral phosphine-ligated copper(I) catalyst (CuIL*) to form a chiral Cu(I) intermediate. Current time information in Bangalore, IN.

Single Electron Transfer (SET) and Radical Generation: This chiral copper(I) complex mediates a single electron transfer to the cycloalkanone oxime ester. This reduction results in the fragmentation of the oxime ester, generating a cyanoalkyl radical and an oxidized Cu(II) intermediate. Current time information in Bangalore, IN.ontosight.ai

Radical Capture and High-Valent Copper Intermediate: The newly formed cyanoalkyl radical is then captured by the Cu(II) complex. This step forms a high-valent Cu(III) intermediate. Current time information in Bangalore, IN.

Reductive Elimination and Product Formation: The final step is a stereoselective reductive elimination from the Cu(III) species. This step regenerates the Cu(I) catalyst and yields the α-cyanoalkylated glycinate product with high enantioselectivity, controlled by the chiral ligand environment. Current time information in Bangalore, IN.

The use of a directing group on the glycine derivative can enhance the interaction between the substrate and the chiral catalyst, which is an effective strategy for achieving high stereoselectivity in the C(sp³)-H cyanoalkylation. Current time information in Bangalore, IN.

Proposed Step Description Key Intermediates
1. Catalyst-Substrate Coordination The glycinate derivative coordinates to the Cu(I) catalyst ligated with a chiral phosphine (L*).Chiral Cu(I)-glycinate complex
2. Single Electron Transfer (SET) The Cu(I) complex reduces the oxime ester, which then fragments.Cu(II) complex, Cyanoalkyl radical
3. Radical Recombination The cyanoalkyl radical recombines with the Cu(II) complex.High-valent Cu(III) complex
4. Reductive Elimination The Cu(III) intermediate undergoes reductive elimination to form the C-C bond, releasing the product.α-Cyanoalkylated glycinate, Cu(I) catalyst

This interactive table summarizes the proposed catalytic cycle for the copper-catalyzed asymmetric C(sp³)-H cyanoalkylation of glycine derivatives.

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions are fundamental processes in organic synthesis for the construction of cyclic and heterocyclic frameworks. They involve the combination of multiple components to form a ring structure.

Reactions with Isocyanates and Imine Derivatives

Oxidative Tandem Cyclizations

Oxidative tandem cyclizations represent a class of reactions where an oxidation event initiates a cascade of intramolecular ring-forming steps. These reactions are highly efficient for rapidly building molecular complexity from relatively simple acyclic precursors.

Based on a thorough search of scientific databases, specific examples and mechanistic studies of oxidative tandem cyclizations involving this compound could not be identified. Research in the field of oxidative cyclizations focuses on a variety of substrates, often involving phenols, anilines, or specifically designed poly-unsaturated systems to facilitate the desired ring closures, but does not currently feature detailed reports on this particular glycinate derivative.

Strategic Derivatization for Enhanced Synthetic Utility

Modification of Amino and Ester Functionalities

The primary amine and methyl ester groups are the most common sites for derivatization, enabling the integration of the glycinate (B8599266) core into larger, more complex molecules.

N-Acylation: The amino group can be readily acylated to form amides. This is a fundamental transformation in peptide synthesis, where the amino group of one amino acid derivative is coupled with the activated carboxyl group of another. frontiersin.org For methyl (3-methoxyphenyl)glycinate, N-acylation can be achieved using acyl chlorides or anhydrides under basic conditions to yield N-acyl derivatives. This modification is crucial for building peptide chains or introducing specific acyl moieties for structure-activity relationship studies.

N-Alkylation: The introduction of alkyl groups to the amino function, or N-alkylation, is a key strategy for modifying the properties of amino acids and peptides. monash.edu Direct N-alkylation of amino acid esters can be challenging due to potential side reactions and racemization. nih.govresearchgate.net However, modern catalytic methods, such as those using ruthenium or iridium catalysts in a "borrowing hydrogen" strategy, allow for the efficient N-alkylation of α-amino acid esters with alcohols, producing water as the only byproduct and often preserving stereochemical integrity. nih.govnih.govresearchgate.net

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (3-methoxyphenyl)glycine. libretexts.org Basic hydrolysis, also known as saponification, is typically carried out with sodium hydroxide (B78521) or potassium hydroxide and goes to completion. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction that requires a large excess of water. libretexts.org This transformation is essential for deprotecting the C-terminus in a peptide synthesis workflow or for preparing the free acid for subsequent reactions. The rate of hydrolysis can be influenced by metal ions, which can coordinate to the amino acid ester. chempedia.inforesearchgate.netrsc.orgresearchgate.net

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl (B1604629), or tert-butyl esters) through transesterification. This reaction involves treating the methyl ester with a different alcohol, often in the presence of a catalyst. thieme-connect.com Catalysts like tetranuclear zinc clusters have been shown to be effective for the transesterification of N-protected amino acid esters under very mild conditions, tolerating a variety of functional groups. thieme-connect.comthieme-connect.com This modification can be used to alter solubility or to introduce an ester group with different cleavage properties for orthogonal protection strategies. organic-chemistry.org

Table 1: Summary of Functional Group Modifications

Modification Functional Group Reagents/Conditions Product Purpose
N-Acylation Amino Acyl chloride or anhydride (B1165640), base N-Acyl amino ester Peptide synthesis, functional modification
N-Alkylation Amino Alcohol, Ru or Ir catalyst N-Alkyl amino ester Modify properties, synthesize N-methylated peptides
Hydrolysis Methyl Ester NaOH (aq) or H₃O⁺ Carboxylic acid Deprotection, prepare for C-terminal coupling
Transesterification Methyl Ester Different alcohol (R'-OH), catalyst (e.g., Zinc cluster) New ester (R'-OOC-) Introduce different protecting groups, alter solubility

Introduction and Cleavage of Protecting Groups in Glycinate Chemistry

In multi-step syntheses, particularly in peptide chemistry, the protection of reactive functional groups is mandatory to prevent unwanted side reactions. nih.govspringernature.com The choice of protecting groups is dictated by their stability to certain reaction conditions and the mildness of their removal. creative-peptides.com

Amino-Protecting Groups: The α-amino group must be protected to prevent polymerization during carboxyl group activation. researchgate.net

Boc (tert-Butoxycarbonyl): This group is widely used due to its stability under basic and nucleophilic conditions. creative-peptides.com It is introduced by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. libretexts.orgjk-sci.com The Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). libretexts.orgjk-sci.comoup.comnih.govresearchgate.net

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is another cornerstone of modern peptide synthesis. creative-peptides.comlibretexts.org It is introduced using Fmoc-Cl or Fmoc-OSu. wikipedia.org A key advantage is its lability to mild basic conditions, commonly a solution of piperidine (B6355638) in DMF, which allows for orthogonal protection schemes in combination with acid-labile side-chain and C-terminal protecting groups. libretexts.orgwikipedia.orgnih.govchimia.chsigmaaldrich.comacs.org

Z (Benzyloxycarbonyl or Cbz): This is a classic amino protecting group introduced with benzyl chloroformate. It is stable to the mild basic conditions used for Fmoc removal and the acidic conditions for Boc removal. The Z group is typically cleaved by catalytic hydrogenolysis (H₂/Pd) or strong acids like HBr in acetic acid. creative-peptides.comresearchgate.netgcwgandhinagar.com

Carboxyl-Protecting Groups: The carboxyl group is often protected as an ester to prevent it from reacting during N-terminal coupling steps. libretexts.orgrsc.org

Methyl (Me) or Ethyl (Et) Esters: These simple alkyl esters, such as the one in the parent compound, provide basic protection. They are typically removed by saponification with aqueous NaOH. libretexts.org

Benzyl (Bn) Ester: Benzyl esters offer an advantage as they can be cleaved under neutral conditions via catalytic hydrogenolysis, in addition to acid- or base-catalyzed hydrolysis. libretexts.org

tert-Butyl (tBu) Ester: This bulky ester is stable to catalytic hydrogenolysis and basic conditions but is easily cleaved with strong acids like TFA, making it compatible with the Fmoc strategy. creative-peptides.com

Table 2: Common Protecting Groups in Glycinate Chemistry

Group Functionality Protected Introduction Reagent Cleavage Conditions Stability
Boc Amino Di-tert-butyl dicarbonate (Boc₂O) Trifluoroacetic acid (TFA) jk-sci.com Base, Nucleophiles, Hydrogenolysis
Fmoc Amino Fmoc-Cl, Fmoc-OSu 20% Piperidine in DMF wikipedia.org Acid, Hydrogenolysis
Z (Cbz) Amino Benzyl chloroformate H₂/Pd, HBr/AcOH, Na/liquid NH₃ creative-peptides.com Mild Acid/Base
Benzyl (Bn) Carboxyl Benzyl alcohol, acid catalyst H₂/Pd, Strong Acid/Base libretexts.org Mild Acid/Base
tert-Butyl (tBu) Carboxyl Isobutylene, acid catalyst Trifluoroacetic acid (TFA) Base, Hydrogenolysis

Derivatization for Analytical and Purification Methodologies (Conceptual)

Chemical derivatization is a powerful technique to enhance the detection and separation of analytes that lack suitable properties for direct analysis. sigmaaldrich.com Since most amino acids and their simple esters lack strong chromophores or fluorophores, derivatization is often essential for their analysis by HPLC with UV or fluorescence detection. nih.govyoutube.com It is also a prerequisite for GC analysis to increase volatility and thermal stability. sigmaaldrich.comthermofisher.com

Derivatization for HPLC Analysis: For a compound like this compound, pre-column derivatization can be employed to attach a UV-absorbing or fluorescent tag to the primary amino group. This dramatically increases detection sensitivity. shimadzu.com

o-Phthalaldehyde (OPA): In the presence of a thiol (like 3-mercaptopropionic acid), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives, enabling sensitive detection. nih.gov

9-Fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to form stable, fluorescent derivatives. nih.gov

Dansyl Chloride: Reacts with primary and secondary amines to yield highly fluorescent sulfonamide derivatives.

Derivatization for GC-MS Analysis: To make amino acid esters sufficiently volatile for GC analysis, their polar functional groups (amine and any other active hydrogens) must be masked. sigmaaldrich.comthermofisher.com

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com MTBSTFA derivatives are particularly stable. sigmaaldrich.com

Acylation/Esterification: A two-step process involving acylation of the amine (e.g., with a fluorinated anhydride like pentafluoropropionic anhydride) followed by esterification of the carboxyl group can also be used to create volatile derivatives with good chromatographic properties. nih.gov

Derivatization for Purification: Conceptually, derivatization can also facilitate purification. By attaching a specific "tag" to the molecule, affinity-based purification methods can be employed. For instance, a biotin (B1667282) tag could be attached to the amino group, allowing the derivatized glycinate to be captured on an avidin- or streptavidin-functionalized solid support. Subsequent cleavage of the bond linking the tag to the molecule would release the purified compound. Another strategy involves introducing a charged group to aid in ion-exchange chromatography or a highly lipophilic group, like a trityl group, to significantly alter its retention characteristics in reversed-phase chromatography, separating it from closely related impurities.

Table 3: Conceptual Derivatization for Analysis and Purification

Method Reagent/Tag Purpose Principle
HPLC-Fluorescence o-Phthalaldehyde (OPA) + Thiol Ultrasensitive Detection Forms a highly fluorescent isoindole derivative with the primary amine. nih.gov
HPLC-UV/Fluorescence 9-Fluorenylmethyl chloroformate (FMOC-Cl) Sensitive Detection Forms a stable, fluorescent derivative with the primary amine. nih.gov
GC-MS MTBSTFA Increase Volatility & Stability Replaces the active hydrogen on the amine with a stable, nonpolar TBDMS group. sigmaaldrich.com
Purification Biotin Affinity Purification Biotinylated molecule binds with high affinity to immobilized avidin/streptavidin.
Purification Trityl (Triphenylmethyl) Group Chromatographic Separation Adds a large, nonpolar group, drastically changing retention behavior in chromatography.

Role As Advanced Chiral Building Blocks in Organic Synthesis

Precursors for Unnatural α-Amino Acids

The synthesis of unnatural α-amino acids is of significant interest due to their role in creating novel peptides with enhanced biological activity and stability. nih.gov Methyl (3-methoxyphenyl)glycinate serves as a valuable precursor for a variety of unnatural α-amino acids, particularly those with aromatic and α,α-disubstituted architectures. nih.govrsc.org

A prominent strategy involves the asymmetric alkylation of a Schiff base derived from this compound. The glycinate (B8599266) is typically condensed with a ketone, such as benzophenone (B1666685), to form an imine. This imine activates the α-proton, facilitating its removal by a base to generate a nucleophilic enolate. The subsequent reaction of this enolate with an alkyl halide, in the presence of a chiral phase-transfer catalyst, allows for the stereocontrolled introduction of a new substituent at the α-position. This method is highly effective for synthesizing a diverse range of enantioenriched α-amino acids. austinpublishinggroup.com

Recent advancements have focused on transition metal-catalyzed three-component coupling reactions. In one such approach, an α-iminoester, which can be derived from this compound, reacts with a Grignard reagent and an allyl acetate (B1210297) in a tandem N-alkylation/π-allylation sequence. nih.govacs.org This methodology provides access to complex α-allyl-α-aryl α-amino acids, which are otherwise difficult to synthesize. acs.org The reaction proceeds with high enantioselectivity, controlled by a chiral palladium-phosphine ligand complex. The methoxy-substituted aryl group of the glycinate can influence the electronic properties and reactivity of the imine intermediate.

The table below summarizes representative methods for the synthesis of unnatural α-amino acids using glycinate precursors.

MethodPrecursorReagentsProduct TypeKey Features
Asymmetric Phase-Transfer CatalysisGlycinate-Benzophenone Schiff BaseAlkyl Halide, Chiral Quaternary Ammonium (B1175870) Salt, Baseα-Alkyl-α-aryl Amino AcidsHigh enantioselectivity, operational simplicity. nih.govaustinpublishinggroup.com
Tandem N-Alkylation/π-Allylationα-IminoesterGrignard Reagent, Allyl Acetate, Pd-catalyst, Chiral Ligandα-Allyl-α-aryl Amino AcidsOne-pot three-component coupling, access to complex structures. nih.gov
Photoredox-Mediated C–O Bond ActivationGlyoxylate-derived N-sulfinyl imineOxalate esters of aliphatic alcoholsFunctionalized α-Amino AcidsRedox-neutral, atom-economical. rsc.org

Application in Peptide and Peptidomimetic Construction

Unnatural amino acids, such as those derived from this compound, are incorporated into peptides to create peptidomimetics with improved pharmacological properties, including enhanced stability against enzymatic degradation, increased potency, and better receptor selectivity. nih.gov The introduction of conformationally constrained amino acids is a key strategy in peptidomimetic design. researchgate.netrsc.org

The α,α-disubstituted nature of many amino acids synthesized from this compound introduces significant conformational constraints when they are incorporated into a peptide backbone. This rigidity can lock the peptide into a bioactive conformation, leading to higher binding affinity for its target receptor. For example, replacing a native amino acid like phenylalanine with a cyclic or sterically hindered analog derived from this glycinate can dramatically alter the peptide's secondary structure, favoring specific turns or helical motifs. rsc.org

The synthesis of these modified peptides is often accomplished using solid-phase peptide synthesis (SPPS). The custom-synthesized, protected amino acid derived from this compound is sequentially coupled to a growing peptide chain anchored to a solid support. Standard coupling reagents and protocols are generally applicable, although the steric hindrance of α,α-disubstituted amino acids may require optimized coupling conditions or longer reaction times. ub.edu

The table below illustrates the impact of incorporating constrained amino acids into peptide sequences.

Peptide ModificationStructural EffectPharmacological Advantage
Replacement of Phe with a cyclic analogInduces β-turn conformationIncreased receptor selectivity and potency. researchgate.net
Introduction of an α-methyl groupRestricts φ/ψ backbone dihedral anglesEnhanced metabolic stability.
N-alkylation of the amide bondReduces proteolytic degradation, can favor cis-amide bondImproved bioavailability.

Synthetic Pathways to Heterocyclic Compounds Featuring Glycinate Moieties

The glycinate framework of this compound is a versatile starting point for the construction of various nitrogen-containing heterocyclic compounds. These structures are prevalent in pharmaceuticals and natural products. Key examples include the synthesis of β-lactams and pyrrolidines.

The synthesis of β-lactams (2-azetidinones) can be achieved through the Staudinger cycloaddition between a ketene (B1206846) and an imine derived from this compound. In this [2+2] cycloaddition, the stereochemical outcome can often be controlled by the substituents on both the ketene and the imine, leading to the diastereoselective formation of the β-lactam ring. Another powerful method is the ester enolate-imine cyclocondensation, where the lithium enolate of the glycinate ester reacts with an imine to form the β-lactam core.

Pyrrolidine (B122466) rings can be synthesized via 1,3-dipolar cycloaddition reactions. An azomethine ylide generated from this compound and an aldehyde can react with a variety of dipolarophiles (e.g., electron-deficient alkenes) to construct highly substituted pyrrolidine rings. The stereochemistry of the newly formed chiral centers in the pyrrolidine ring is influenced by the geometry of the azomethine ylide and the reaction conditions.

The following table outlines synthetic routes to these important heterocyclic systems.

HeterocycleSynthetic MethodKey IntermediatesStereochemical Control
β-LactamStaudinger CycloadditionImine, KeteneDiastereoselective, dependent on reactants.
β-LactamEster Enolate-Imine CyclocondensationLithium Enolate, ImineHigh diastereoselectivity.
Pyrrolidine1,3-Dipolar CycloadditionAzomethine Ylide, AlkeneDiastereoselective, dependent on ylide geometry.

Formation of Quaternary Stereocenters

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. Asymmetric alkylation of glycine (B1666218) derivatives provides a powerful solution to this problem. The Schiff base of this compound is an ideal substrate for creating such stereocenters.

The key strategy is the phase-transfer catalytic (PTC) alkylation of the benzophenone imine of the glycinate ester. austinpublishinggroup.comnih.gov Under biphasic conditions (e.g., toluene/aqueous KOH), a chiral quaternary ammonium salt, often derived from cinchona alkaloids, transports the enolate from the aqueous phase to the organic phase. austinpublishinggroup.com The chiral environment created by the catalyst directs the approach of the alkylating agent, resulting in a highly enantioselective alkylation. By performing a second, different alkylation on the mono-alkylated product, a quaternary stereocenter is generated at the α-position.

The success of this method relies on the careful selection of the chiral catalyst, solvent, and base. The structure of the catalyst, particularly the substituents on the nitrogen atom, creates a well-defined chiral pocket that effectively shields one face of the enolate, leading to high levels of stereocontrol. nih.gov This approach has been used to synthesize a wide array of non-proteinogenic α-amino acids containing quaternary stereocenters with excellent enantiomeric excess. nih.gov

The table below details the key parameters for the asymmetric synthesis of quaternary stereocenters via PTC.

Reaction ComponentRoleExamplesImpact on Stereoselectivity
SubstrateProchiral Enolate PrecursorThis compound-benzophenone imineThe aryl group can influence enolate geometry and reactivity.
CatalystChiral Phase-Transfer AgentO-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideInduces chirality; catalyst structure is crucial for high ee. nih.gov
Alkylating AgentElectrophileBenzyl (B1604629) bromide, Allyl bromideDetermines one of the four carbon substituents on the final stereocenter.
Solvent SystemBiphasic MediumToluene / 50% aq. KOHFacilitates phase transfer and influences catalyst efficacy.

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Methodologies Applied to Glycinate (B8599266) Structures

Quantum chemical methods are fundamental in predicting the molecular and electronic properties of compounds like Methyl (3-methoxyphenyl)glycinate from first principles. These computational tools allow for the exploration of molecular geometries, vibrational frequencies, and electronic behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. ntnu.no It is particularly effective for larger molecules, making it a suitable choice for studying substituted amino acid esters. researchgate.net DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries, predict vibrational spectra, and determine electronic properties. researchgate.netnih.gov For instance, DFT has been successfully used to analyze the vibrational spectra of amino acid methyl esters and to study the electronic properties of various organic molecules. acs.orgdergipark.org.tr The accuracy of DFT results can be comparable to more computationally expensive methods, making it a practical tool for a wide range of chemical systems. researchgate.net

Hartree-Fock (HF) Approaches

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used to approximate the n-body Schrödinger equation. ntnu.no While it is generally less accurate than DFT for many systems due to its neglect of electron correlation, it serves as a crucial starting point for more advanced post-HF methods. ntnu.nonih.gov HF calculations are often performed alongside DFT to provide a comparative analysis of molecular properties. researchgate.neteurjchem.com For certain types of molecules, such as some zwitterions, HF has been shown to provide results that are in better agreement with experimental data than some DFT functionals. nih.gov In the study of amino acids like glycine (B1666218), HF methods have been used to investigate the effects of solvation on electronic properties. derpharmachemica.comderpharmachemica.com

Molecular Structure and Conformational Analysis

Computational methods are invaluable for determining the three-dimensional arrangement of atoms in a molecule and for analyzing its vibrational modes.

Analysis of Bond Lengths and Bond Angles

Both DFT and HF methods can be used to perform geometry optimization, which determines the lowest energy conformation of a molecule. From this optimized geometry, precise values for bond lengths and bond angles can be extracted. For a molecule like this compound, this would involve determining the distances between adjacent atoms (e.g., C-C, C-O, C-N) and the angles formed by three connected atoms (e.g., O-C-C, C-N-H). This data is crucial for understanding the molecule's steric and electronic properties. Below is an illustrative table of expected bond lengths and angles for the core glycinate structure, based on typical values for amino acids and esters.

Parameter Atom 1 Atom 2 Atom 3 Typical Value
Bond LengthC'-~1.53 Å
Bond LengthC'O-~1.21 Å (double bond)
Bond LengthC'OCH3-~1.35 Å (single bond)
Bond LengthN-~1.47 Å
Bond AngleNC'~110°
Bond AngleC'O~125°
Bond AngleC'OCH3~110°
Bond AngleOC'OCH3~125°

Vibrational Spectra Analysis (IR, NMR) and Correlations

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for identifying functional groups within a molecule. Computational methods like DFT can predict the vibrational frequencies and IR intensities of a molecule, which can then be compared with experimental IR spectra. nih.govacs.org Each predicted frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. nih.gov For this compound, characteristic vibrational frequencies would be expected for the C=O stretch of the ester, the N-H bends of the amine, the C-O stretches of the ether and ester groups, and various vibrations associated with the aromatic ring. This correlation between calculated and experimental spectra helps to confirm the molecule's structure and identify its different conformers. mdpi.com

The following table illustrates the expected correlations between vibrational modes and IR frequencies for the functional groups in this compound.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amine (N-H)Symmetric and Asymmetric Stretch3300 - 3500
Amine (N-H)Scissoring/Bending1560 - 1640
Aromatic Ring (C-H)Stretch3000 - 3100
Aromatic Ring (C=C)Stretch1450 - 1600
Ester (C=O)Stretch1735 - 1750
Ester (C-O)Stretch1000 - 1300
Ether (C-O-C)Asymmetric Stretch1200 - 1275
Methylene (C-H)Stretch2850 - 2960

Electronic Properties and Reactivity Prediction

The electronic nature of a molecule, as described by its molecular orbitals, is key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a central concept in predicting chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. eurjchem.comnih.gov A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. dergipark.org.tr

For this compound, the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing ester group on the phenylglycine framework would influence the energies of the HOMO and LUMO. Computational methods can calculate these energies and map the distribution of the HOMO and LUMO across the molecule, providing insights into which parts of the molecule are most likely to be involved in chemical reactions.

Below is a table summarizing key electronic properties that would be determined through computational analysis.

Property Description Significance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates the propensity to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the propensity to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and kinetic stability.
Dipole MomentMeasure of the net molecular polarityInfluences intermolecular interactions and solubility.
Molecular Electrostatic Potential (MEP)Maps the charge distribution on the molecule's surfaceIdentifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing critical insights into the chemical reactivity and electronic properties of a molecule. This theory primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO's energy indicates its capacity to accept electrons, functioning as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transitions.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. This can facilitate chemical reactions and indicates higher polarizability. Conversely, a larger HOMO-LUMO gap signifies greater stability and lower reactivity.

For this compound, a full computational analysis using methods like Density Functional Theory (DFT) would be required to determine the precise energies of the HOMO and LUMO and the corresponding energy gap. Such an analysis would reveal the most probable sites for nucleophilic and electrophilic attack and provide a quantitative measure of its kinetic stability.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
Energy Gap (ΔE)Data not available

Note: The data in this table is hypothetical and serves as a template for what a computational analysis would provide. Specific values for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior. The MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color spectrum to indicate different potential regions.

Typically, red-colored regions signify areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These regions often correspond to the presence of lone pairs on heteroatoms like oxygen or nitrogen. Conversely, blue-colored regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the methoxy and ester groups, as well as the nitrogen atom of the amine group, highlighting these as potential sites for interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms, particularly the amine hydrogen. This visualization provides a clear and intuitive guide to the molecule's reactivity and intermolecular interaction patterns, such as hydrogen bonding.

Charge Distribution and Natural Population Analysis (NPA)

Understanding the distribution of electronic charge within a molecule is fundamental to explaining its structure, stability, and reactivity. Natural Population Analysis (NPA) is a computational method that provides a more robust and less basis-set-dependent description of the atomic charges and orbital populations compared to other methods like Mulliken population analysis.

In this compound, an NPA would quantify the partial positive charges on the carbon and hydrogen atoms and the partial negative charges on the oxygen and nitrogen atoms. This detailed charge distribution would allow for a more precise understanding of the molecule's electrostatic properties and its interactions with other molecules.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in this compound

AtomPartial Charge (e)
O (methoxy)Data not available
C (carbonyl)Data not available
O (ester)Data not available
N (amine)Data not available

Note: The data in this table is hypothetical. Specific NPA charge values for this compound require a dedicated computational study.

Nonlinear Optical (NLO) Properties

Nonlinear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for various applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a molecule is governed by its hyperpolarizability.

Computational chemistry plays a vital role in the prediction and understanding of the NLO properties of organic molecules. By calculating parameters such as the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ), researchers can assess the potential of a molecule as an NLO material. Molecules with large dipole moments, extended π-conjugated systems, and significant charge transfer characteristics often exhibit enhanced NLO properties.

A computational study of this compound would involve the calculation of these NLO parameters. The presence of the aromatic ring and heteroatoms suggests that it may possess NLO properties, but a quantitative analysis is necessary to determine their magnitude and potential for practical applications.

Table 3: Hypothetical Nonlinear Optical Properties of this compound

PropertyValue
Dipole Moment (μ)Data not available
Mean Polarizability (α)Data not available
First Hyperpolarizability (β)Data not available

Note: The data presented here is for illustrative purposes only. Actual NLO property values for this compound have not been reported in the searched literature.

Computational Elucidation of Reaction Mechanisms and Selectivity

Computational chemistry provides a powerful platform for investigating the detailed mechanisms of chemical reactions, including the identification of transition states, intermediates, and the calculation of activation energies. This allows for the elucidation of reaction pathways and the prediction of product selectivity (regio- and stereoselectivity).

For reactions involving this compound, computational methods such as DFT can be employed to model the potential energy surface of the reaction. By mapping the energy changes as reactants are converted to products, chemists can understand the factors that control the reaction's outcome. For instance, in a reaction with multiple possible products, the calculated activation barriers for each pathway can predict which product will be formed preferentially under kinetic control. Similarly, the relative thermodynamic stabilities of the products can determine the outcome under thermodynamic control.

While specific computational studies on the reaction mechanisms of this compound are scarce, studies on structurally related compounds, such as methoxy-substituted tyramine (B21549) derivatives, have demonstrated the power of computational methods in understanding enzyme inhibition kinetics and binding modes. nih.govmdpi.com For example, in silico docking studies can predict how a molecule like this compound might interact with the active site of an enzyme, providing insights into its potential biological activity and guiding the design of new therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (3-methoxyphenyl)glycinate, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : Condensation of 3-methoxyphenylacetic acid with methyl glycinate via carbodiimide coupling (e.g., EDC/HOBt), followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
  • Route 2 : Nucleophilic substitution of methyl glycinate hydrochloride with 3-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in DMF .
  • Optimization : Adjust reaction time, temperature (e.g., 60–80°C for 12–24 hours), and stoichiometry (1:1.2 molar ratio of acid to ester). Monitor progress using TLC or HPLC.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Protocols :

  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy (GHS Category 2B). Work in a fume hood to avoid inhalation .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC analysis to assess shelf life .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Analytical Workflow :

Technique Parameters Key Data
¹H/¹³C NMR CDCl₃, 400 MHzδ 3.72 (s, OCH₃), δ 4.10 (s, CH₂COO), δ 6.7–7.2 (aromatic H)
HPLC C18 column, 70:30 MeOH:H₂ORetention time: 8.2 min; purity ≥95%
GC-MS Derivatize with BSTFA; compare with reference spectra m/z 223 (M+)

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound derivatives?

  • Approach :

  • Comparative Assays : Test derivatives (e.g., halogen-substituted analogs) in parallel using standardized cell lines (e.g., HeLa for cytotoxicity) and dose-response curves (IC₅₀ calculations) .
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450 interactions; correlate with in vivo efficacy .
  • Data Normalization : Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to account for batch-to-batch variability .

Q. What advanced crystallization techniques are suitable for this compound to enhance bioavailability?

  • Strategies :

  • Polymorph Screening : Use solvent-drop grinding with ethanol/water mixtures to isolate Form I (monoclinic) and Form II (triclinic) .
  • Co-Crystallization : Co-formulate with succinic acid to improve dissolution rate (1:1 molar ratio, characterized via PXRD) .
  • Table : Crystallization Conditions
Form Solvent System Space Group a/b/c (Å)
Form IEthanol/Water (3:1)P2₁/c9.31/10.22/10.69

Q. What strategies can be employed to modify the glycinate backbone for targeted drug delivery systems?

  • Innovative Approaches :

  • Chiral Functionalization : Introduce D/L-amino acid residues (e.g., alanine) to enhance receptor binding selectivity .
  • Protection/Deprotection : Use diphenylmethylene groups to stabilize intermediates during solid-phase peptide synthesis .
  • Prodrug Design : Conjugate with PEGylated linkers for pH-sensitive release in tumor microenvironments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.